GGTI-DU40, or Geranylgeranyltransferase-I Inhibitor DU40, is a potent and selective inhibitor of the enzyme protein geranylgeranyltransferase type I. This enzyme plays a crucial role in the post-translational modification of proteins, specifically in the prenylation process where geranylgeranyl groups are added to certain proteins, impacting various signaling pathways in cells. GGTI-DU40 was synthesized by the Duke Small Molecule Synthesis Facility and has been characterized for its high potency and specificity against the target enzyme .
The compound was developed as part of research efforts to identify effective inhibitors of geranylgeranyltransferase type I, with synthesis conducted at Pharmaceutical Product Development, Inc. The compound's synthesis and characterization have been documented in various studies focusing on its biological activity and potential therapeutic applications .
The synthesis of GGTI-DU40 involves several chemical reactions that yield a compound capable of effectively inhibiting geranylgeranyltransferase type I. The synthesis process typically includes:
The detailed synthetic pathway includes intermediate compounds that are carefully monitored for yield and purity at each stage. The final product is characterized using spectroscopic methods to confirm its structure.
GGTI-DU40's molecular structure features a hydrophobic head linked to a hydrophilic tail, which facilitates its interaction with the target enzyme. The structure can be described in terms of its functional groups, including:
The molecular formula and weight, along with specific structural data such as bond lengths and angles, can be derived from crystallographic studies or computational modeling techniques.
GGTI-DU40 primarily acts through competitive inhibition of geranylgeranyltransferase type I. The mechanism involves:
The inhibition kinetics have been studied extensively, revealing an inhibition constant (K_i) of less than 1 nanomolar, indicating its high potency .
GGTI-DU40 exerts its effects by interfering with the prenylation process. This inhibition leads to:
Experimental data demonstrate that GGTI-DU40 can significantly attenuate Rho-dependent cellular processes, showcasing its potential as a tool for studying cell signaling pathways influenced by geranylgeranylated proteins .
GGTI-DU40 is typically presented as a solid at room temperature with specific melting and boiling points that are determined during characterization.
Relevant data include spectral characteristics obtained from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy analyses.
GGTI-DU40 has significant potential in various scientific fields:
GGTase-I catalyzes the attachment of a 20-carbon geranylgeranyl isoprenoid to cysteine residues within CaaX motifs (C=cysteine, a=aliphatic, X=leucine/isoleucine) of signaling proteins. This post-translational modification facilitates membrane association and functional activation of >70 substrate proteins, including Rho, Rac, Cdc42, and Rap GTPases [1] [8]. These GTPases serve as molecular switches regulating proliferative, migratory, and inflammatory pathways implicated in diverse pathologies:
Table 1: Key GGTase-I Substrates and Their Pathophysiological Roles
Substrate Protein | CaaX Motif | Biological Function | Disease Association |
---|---|---|---|
RhoA | CLVL | Stress fiber formation, cell motility | Cancer metastasis |
Rac1 | CLLL | NADPH oxidase activation, membrane ruffling | Inflammation, cancer invasion |
Cdc42 | CVLL | Cell polarity establishment | Cancer invasion |
Rap1A | CLLL | Integrin-mediated adhesion | Chronic inflammation |
K-Ras (alternate) | CVIM | Proliferative signaling | Tumor resistance to FTase inhibitors |
Inhibition strategies focus on disrupting membrane localization and activation of disease-driving GTPases:
GGTI-DU40 emerged from efforts to overcome limitations of early peptidomimetic GGTIs (e.g., GGTI-298) that suffered from poor pharmacokinetics and off-target effects. Key milestones include:
Table 2: Comparative Profile of GGTI-DU40 vs. Representative GGTase-I Inhibitors
Inhibitor | Chemical Class | IC₅₀ (GGTase-I) | Selectivity (vs. FTase) | Cellular Activity |
---|---|---|---|---|
GGTI-DU40 | Pyrazole derivative | 0.8 nM | >1,000-fold | Blocks Rho function at 5 μM |
GGTI-298 | Aminobenzoic acid | ~5 μM | ~100-fold | Induces apoptosis at 20 μM |
P61A6 | Dihydropyrrole | 50 nM | ~500-fold | Inhibits NSCLC xenograft growth |
CAAL peptidomimetics | Peptide analog | 1.9 nM | ~290-fold | Limited membrane permeability |
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1